2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol Hydrobromide

2-Benzazepine 3-Benzazepine Scaffold isomerism

The unsubstituted 2-benzazepine core—7,8-diol and free N-2 position—enables SAR differentiation against 3-benzazepines (e.g., SKF 38393). This scaffold is a selective PNMT inhibitor (100-fold over α2-adrenoceptors) and the pharmacophore for TRPV1 antagonist synthesis. HBr salt ensures solubility in DMF, DMSO, water. ≥95% HPLC purity makes it a reliable analytical standard. Choose this compound for receptor profiling and catecholamine pathway dissection that no 3-benzazepine can provide.

Molecular Formula C10H14BrNO2
Molecular Weight 260.13 g/mol
CAS No. 113853-92-2
Cat. No. B017131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol Hydrobromide
CAS113853-92-2
Synonyms2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol Hydrobromide; 
Molecular FormulaC10H14BrNO2
Molecular Weight260.13 g/mol
Structural Identifiers
SMILESC1CC2=CC(=C(C=C2CNC1)O)O.Br
InChIInChI=1S/C10H13NO2.BrH/c12-9-4-7-2-1-3-11-6-8(7)5-10(9)13;/h4-5,11-13H,1-3,6H2;1H
InChIKeyQELFRECJCWLACD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol Hydrobromide: Core 2-Benzazepine Scaffold for Dopamine Receptor Research and Analytical Reference


2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol hydrobromide (CAS 113853-92-2), with the molecular formula C10H14BrNO2 and a molecular weight of 260.13 g/mol, is the core 2-benzazepine scaffold bearing catechol hydroxyl groups at the 7,8-positions . This compound serves as the fundamental unsubstituted parent structure of the 2-benzazepine class, distinguishing it from more extensively characterized 3-benzazepine analogs such as SKF 38393 and SCH 23390 that contain 1-phenyl substitutions [1]. The compound is available as an analytical reference standard with reported purity levels of ≥95% (HPLC), and is intended for research use only as a laboratory reagent .

Why 3-Benzazepines and Free Base Forms Cannot Substitute for 2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol Hydrobromide in Receptor Profiling and Analytical Workflows


The 2-benzazepine scaffold (nitrogen at position 2) exhibits fundamentally different pharmacological and analytical behavior compared to the extensively studied 3-benzazepine isomers (nitrogen at position 3). While 3-benzazepines such as SKF 38393 (Ki D1 = 1 nM, D5 = 0.5 nM) and SKF 81297 (Ki D1 = 1.9 nM) are well-characterized as selective D1/D5 receptor agonists , the 2-benzazepine series remains pharmacologically under-defined. Critically, the 2-benzazepine core is known to act as a phenylethanolamine N-methyltransferase (PNMT) inhibitor with nearly 100-fold selectivity over α2-adrenoceptors, a property not shared by 3-benzazepine counterparts [1]. Furthermore, the hydrobromide salt form (CAS 113853-92-2) provides distinct physicochemical advantages over free base analogs, including documented solubility in DMF, DMSO, and water, with specific long-term storage recommendations at -20°C to ensure maximum recovery . These scaffold-dependent and salt-form-specific properties preclude simple interchange with 3-benzazepine agonists or free base forms in receptor profiling studies and analytical method development.

Quantitative Differentiation Evidence: 2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol Hydrobromide vs. 3-Benzazepine Analogs


Scaffold Positional Isomerism: 2-Benzazepine vs. 3-Benzazepine Core Structural Differentiation

The target compound is defined by the 2-benzazepine core with nitrogen at the 2-position of the azepine ring fused to a benzene ring. This contrasts directly with 3-benzazepine analogs such as SKF 38393 and SKF 81297, which have nitrogen at the 3-position. The difference in nitrogen position fundamentally alters receptor recognition and biological activity profiles [1]. The 2-benzazepine core has been shown to be nearly 100-fold more selective as an inhibitor of phenylethanolamine N-methyltransferase (PNMT) versus the α2-adrenoceptor compared to other scaffolds, establishing a unique pharmacological signature not observed with 3-benzazepines [2].

2-Benzazepine 3-Benzazepine Scaffold isomerism Structure-activity relationship

Absence of 1-Phenyl Substitution: Minimal Scaffold for Structure-Activity Relationship Studies

The target compound lacks the 1-phenyl substitution that is present in prototypical 3-benzazepine D1 agonists SKF 38393 (1-phenyl-3-benzazepine) and SKF 81297 (6-chloro-1-phenyl-3-benzazepine) . This structural difference is critical: the 1-phenyl group in 3-benzazepines contributes substantially to D1 receptor binding affinity (Ki = 1-1.9 nM) and central nervous system penetration following systemic administration . The unsubstituted 2-benzazepine core serves as the minimal scaffold for evaluating baseline contributions of the catechol moiety and azepine ring geometry independent of phenyl-mediated interactions.

Unsubstituted scaffold Negative control SAR Minimal pharmacophore

Hydrobromide Salt Form: Solubility and Storage Stability Profile for Analytical Applications

The target compound is supplied as the hydrobromide salt (1:1 stoichiometry), which confers specific solubility characteristics distinct from free base forms of related benzazepines. Documented solubility includes DMF, DMSO, and water . Long-term storage is recommended at -20°C for maximum recovery, with RT storage acceptable only for short-term use . In contrast, related 3-benzazepine analogs such as SKF 38393 hydrobromide (MW 336.22) and SKF 81297 hydrobromide (MW 370.7) have higher molecular weights due to additional substitutions, which may affect solubility and formulation behavior in experimental systems .

Hydrobromide salt Solubility Storage stability Analytical reference standard

Analytical Reference Standard Grade with Defined Purity Specifications

The target compound is offered as an analytical reference standard with documented purity of ≥95% as determined by HPLC . This specification enables its use as a calibration standard for quantitative analysis of benzazepine derivatives. In contrast, while related 3-benzazepine analogs such as SKF 38393 hydrobromide and SKF 81297 hydrobromide are available at higher purity grades (≥98% to >99%), these compounds are primarily marketed as pharmacological tools for receptor studies rather than as analytical reference materials .

Analytical standard HPLC purity Reference material Method validation

Synthetic Intermediate Utility: 2-Benzazepine Core as a Versatile Building Block

The 7,8-dihydroxy-2-benzazepine core serves as a key synthetic intermediate for the preparation of functionalized derivatives. The synthesis of related 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine has been reported as a synthetic intermediate for capsazepine, a competitive TRPV1 antagonist [1]. The unsubstituted 2-benzazepine scaffold can be elaborated via N-alkylation, C-1 functionalization, or further ring modifications, whereas 3-benzazepine scaffolds with pre-installed 1-phenyl groups (e.g., SKF 38393) offer fewer diversification points at that position [2]. The compound is available through custom synthesis services, indicating its role as a specialized building block rather than a stock reagent [3].

Synthetic intermediate Building block Custom synthesis Derivatization

Capsazepine Core Scaffold Relationship: TRPV1 Antagonist Pharmacophore

The target compound represents the core 2-benzazepine-7,8-diol scaffold that, upon N-functionalization with a 2-(p-chlorophenyl)ethylaminothiocarbonyl group, yields capsazepine (CAS 138977-28-3), a competitive antagonist of the TRPV1 (VR1) vanilloid receptor . Capsazepine antagonizes capsaicin-induced and resiniferatoxin-induced contractions in guinea pig tracheal smooth muscle [1]. In contrast, 3-benzazepine analogs such as SKF 38393 and SKF 81297 are not precursors to TRPV1 modulators and instead target dopamine D1/D5 receptors exclusively . This divergent pharmacological trajectory underscores the functional distinction between 2-benzazepine and 3-benzazepine scaffolds.

TRPV1 antagonist Capsazepine Vanilloid receptor Pain research

Recommended Research and Industrial Applications for 2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol Hydrobromide (CAS 113853-92-2)


Structure-Activity Relationship (SAR) Studies of Benzazepine Dopamine Receptor Ligands

Use as the minimal unsubstituted 2-benzazepine scaffold for comparative SAR studies against 3-benzazepine analogs. The absence of 1-phenyl substitution enables systematic evaluation of how phenyl, chloro, and N-alkyl modifications alter receptor binding affinity and functional selectivity across D1, D5, D2, D3, and D4 dopamine receptors, as well as α2-adrenoceptors .

Synthesis of TRPV1 Antagonists Including Capsazepine and Related Derivatives

Employ as the core starting material for N-functionalization to produce capsazepine and other 2-benzazepine-based TRPV1 antagonists. The 7,8-dihydroxy substitution pattern and unsubstituted N-2 position provide the essential pharmacophore for competitive antagonism at the vanilloid receptor, with applications in pain research and inflammatory pathway studies .

Analytical Reference Standard for HPLC and LC-MS Method Development

Utilize as a calibration standard in chromatographic methods for detecting and quantifying benzazepine-class compounds. The defined ≥95% HPLC purity specification and documented solubility in DMF, DMSO, and water facilitate preparation of standard solutions for method validation, system suitability testing, and quality control of synthetic benzazepine derivatives .

PNMT Inhibition Studies and Catecholamine Pathway Research

Investigate the role of the 2-benzazepine scaffold in inhibiting phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for converting norepinephrine to epinephrine. The scaffold exhibits nearly 100-fold selectivity for PNMT over α2-adrenoceptors, making it a valuable tool for dissecting catecholamine biosynthesis pathways distinct from 3-benzazepine-mediated D1 receptor signaling [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol Hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.